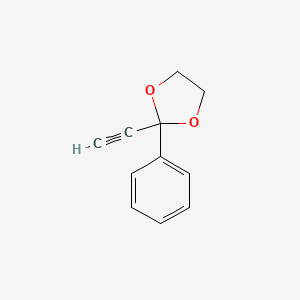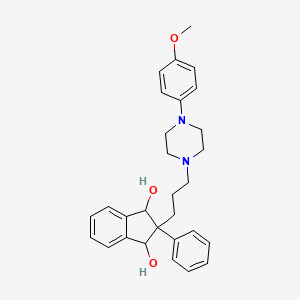![molecular formula C32H24Cl2 B14689904 1,4-Bis[chloro(diphenyl)methyl]benzene CAS No. 31537-41-4](/img/structure/B14689904.png)
1,4-Bis[chloro(diphenyl)methyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis[chloro(diphenyl)methyl]benzene is an organic compound with the molecular formula C32H24Cl2 It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 4 positions of the benzene ring, each bonded to a diphenylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
1,4-Bis[chloro(diphenyl)methyl]benzene can be synthesized through a multi-step process involving the chlorination of diphenylmethane followed by a Friedel-Crafts alkylation reaction. The reaction typically involves the use of aluminum chloride as a catalyst and chloromethyl methyl ether as the chlorinating agent. The reaction conditions include maintaining a low temperature to control the reactivity and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes using specialized equipment to handle the reagents and control the reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
1,4-Bis[chloro(diphenyl)methyl]benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring. Common reagents include halogens (e.g., chlorine, bromine) and strong acids (e.g., sulfuric acid).
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as hydroxide ions, leading to the formation of diphenylmethanol derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form quinones or reduction reactions to form hydroquinones, depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as chlorine, bromine, and sulfuric acid are commonly used under controlled temperature conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated derivatives of this compound.
Nucleophilic Substitution: Products include diphenylmethanol derivatives.
Oxidation and Reduction: Products include quinones and hydroquinones.
科学研究应用
1,4-Bis[chloro(diphenyl)methyl]benzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex aromatic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 1,4-Bis[chloro(diphenyl)methyl]benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The chlorine atoms and diphenylmethyl groups play a crucial role in its reactivity and binding affinity to various substrates. The compound can form stable complexes with metal ions and participate in redox reactions, influencing its behavior in different chemical environments.
相似化合物的比较
Similar Compounds
1,3-Bis[chloro(diphenyl)methyl]benzene: Similar structure but with chlorine atoms at the 1 and 3 positions.
1,4-Dichlorobenzene: Lacks the diphenylmethyl groups, making it less complex.
Triphenylmethyl Chloride: Contains a single chlorine atom bonded to a triphenylmethyl group.
Uniqueness
1,4-Bis[chloro(diphenyl)methyl]benzene is unique due to the presence of two diphenylmethyl groups and chlorine atoms at specific positions on the benzene ring. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
31537-41-4 |
|---|---|
分子式 |
C32H24Cl2 |
分子量 |
479.4 g/mol |
IUPAC 名称 |
1,4-bis[chloro(diphenyl)methyl]benzene |
InChI |
InChI=1S/C32H24Cl2/c33-31(25-13-5-1-6-14-25,26-15-7-2-8-16-26)29-21-23-30(24-22-29)32(34,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H |
InChI 键 |
OTWDBDSJICRMCX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(Dimethylamino)methylidene]-1,3-diphenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14689831.png)



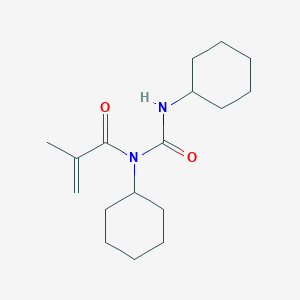
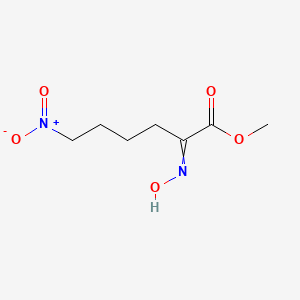
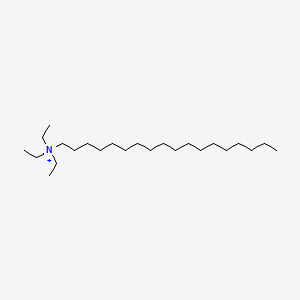
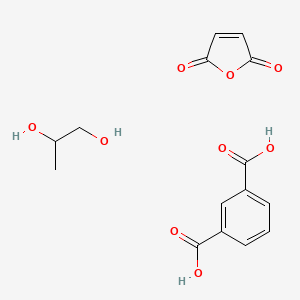
![2-[3-(oxolan-2-yl)propyl]guanidine;sulfuric acid](/img/structure/B14689874.png)



